3-Bromo-6-(bromomethyl)pyridazine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

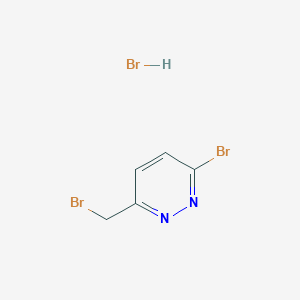

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a halogenated heterocyclic compound with the molecular formula C5H5Br3N2. It is commonly used as a building block in organic synthesis due to its unique chemical properties. The compound is characterized by the presence of bromine atoms attached to a pyridazine ring, making it a valuable intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(bromomethyl)pyridazine hydrobromide typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-6-(bromomethyl)pyridazine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.

Common Reagents and Conditions

Nucleophilic Reagents: Sodium azide, potassium cyanide, and thiols are commonly used for substitution reactions.

Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Organic Chemistry

This compound serves as an important intermediate in organic synthesis, facilitating the production of various biologically active molecules. Its reactivity allows for modifications that can lead to the development of new compounds with potential pharmaceutical applications. For example, it can be used in Suzuki-Miyaura cross-coupling reactions to synthesize more complex pyridazine derivatives .

Anticancer Activity

Research has indicated that derivatives of 3-bromo-6-(bromomethyl)pyridazine exhibit significant anticancer properties. Studies have shown that related pyridazine compounds can inhibit cancer cell proliferation across various human cancer cell lines, including breast and ovarian cancers. For instance, certain 3,6-disubstituted pyridazines have been identified as effective CDK2 inhibitors, which play a crucial role in regulating the cell cycle .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism, making it relevant in pharmacokinetic studies where drug-drug interactions are a concern.

Other Biological Activities

Beyond anticancer effects, pyridazine derivatives have been explored for their anti-inflammatory, anti-diabetic, and neuroprotective properties. The broad range of biological activities suggests that compounds like 3-bromo-6-(bromomethyl)pyridazine could be valuable in developing new therapeutic agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several pyridazine derivatives against human cancer cell lines using the SRB assay. The results indicated that certain derivatives exhibited potent cytotoxicity, with IC50 values in the nanomolar range against breast cancer cells (T-47D and MDA-MB-231) and ovarian cancer cells (SKOV-3) .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that selected pyridazine derivatives could induce apoptosis in cancer cells and arrest the cell cycle at specific phases. These findings highlight the potential of these compounds as leads for new anticancer drugs .

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-(bromomethyl)pyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparación Con Compuestos Similares

Similar Compounds

3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyridazine ring.

2-(Bromomethyl)pyridine hydrobromide: Another similar compound with the bromomethyl group attached to the second position of the pyridine ring.

Uniqueness

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .

Actividad Biológica

3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a halogenated heterocyclic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound has the molecular formula C5H5Br3N2 and a molecular weight of 332.82 g/mol. The compound is primarily synthesized through bromination of pyridazine derivatives, often employing methods that ensure high regioselectivity and yield. For instance, the use of phosphoroxytribromide at elevated temperatures has been reported to facilitate the selective formation of bromo-pyridazines, which can then undergo various functionalization reactions to produce diverse derivatives .

The biological activity of this compound is largely attributed to its electrophilic nature due to the presence of bromine atoms. This allows it to engage in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing biologically active compounds. Its mechanism includes:

- Nucleophilic Substitution Reactions : The bromine substituents can be replaced by various nucleophiles, facilitating the development of new compounds with potential therapeutic effects.

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions, leading to the formation of more complex structures .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridazine derivatives, including this compound. Research indicates that pyridazines can act as inhibitors for various enzymes involved in cancer progression. For example, compounds derived from pyridazines have shown inhibitory effects on purine nucleoside phosphorylase (PNP), an enzyme linked to T-cell malignancies .

Table 1: Inhibitory Activity against PNP

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 19 | High |

| Compound B | 4 | Very High |

| This compound | TBD | TBD |

This table illustrates the comparative potency of various compounds against PNP, highlighting the ongoing research into the biological efficacy of pyridazine derivatives.

Enzyme Inhibition Studies

In addition to PNP inhibition, studies have shown that this compound may also inhibit other enzymes relevant in metabolic pathways. For instance, it has been explored as a potential inhibitor for lactate dehydrogenase (LDH), which plays a crucial role in cancer cell metabolism .

Case Studies

- Synthesis and Evaluation of Pyridazine Derivatives : A study focused on synthesizing various substituted pyridazines demonstrated that compounds with bromine substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts. This underscores the importance of halogenation in optimizing drug candidates .

- Cross-Coupling Reactions : Research into cross-coupling methodologies revealed that utilizing this compound as a precursor allowed for efficient synthesis of complex pyridazine-based compounds with promising biological profiles .

Propiedades

IUPAC Name |

3-bromo-6-(bromomethyl)pyridazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVSJMWSPAAEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CBr)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.